3',4,4'-Trifluorobiphenyl-3-amine
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Overview
Description
3’,4,4’-Trifluorobiphenyl-3-amine is an organic compound with the molecular formula C12H8F3N It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3’, 4, and 4’ positions, and an amine group is attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4,4’-Trifluorobiphenyl-3-amine typically involves the reaction of 2-chloroaniline with 3,4,5-trifluorophenylboronic acid. This reaction is carried out under palladium-catalyzed cross-coupling conditions, commonly known as the Suzuki-Miyaura coupling reaction. The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually performed at elevated temperatures, around 80-100°C, to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of 3’,4,4’-Trifluorobiphenyl-3-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3’,4,4’-Trifluorobiphenyl-3-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the biphenyl structure.
Scientific Research Applications
3’,4,4’-Trifluorobiphenyl-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3’,4,4’-Trifluorobiphenyl-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3’,4’,5’-Trifluorobiphenyl-2-amine
- 3-Amino-4-fluorophenylboronic acid
- 3,4,5-Trifluorophenylboronic acid
Uniqueness
3’,4,4’-Trifluorobiphenyl-3-amine is unique due to the specific positioning of the fluorine atoms and the amine group. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWSMHGXHXYRAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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